Cas no 1820581-25-6 (methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate)

Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring both a chlorosulfonyl group and a carboxylate ester functionality. The (1R,2R) stereochemistry ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The chlorosulfonyl moiety offers reactivity for nucleophilic substitution, enabling further derivatization, while the methyl ester provides stability and ease of handling. This compound is particularly useful in the synthesis of complex molecules requiring rigid, stereodefined cyclobutane scaffolds. Its well-defined structure and functional group versatility make it a practical intermediate for medicinal chemistry and materials science research. Proper handling is advised due to the reactive chlorosulfonyl group.
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate structure
1820581-25-6 structure
商品名:methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
CAS番号:1820581-25-6
MF:C6H9ClO4S
メガワット:212.65
CID:5220848
PubChem ID:86812258

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
    • インチ: 1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
    • InChIKey: XSEPQMRTNQIYLC-CRCLSJGQSA-N
    • ほほえんだ: [C@H]1(C(OC)=O)CC[C@H]1S(Cl)(=O)=O

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-187404-1.0g
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, cis
1820581-25-6
1g
$1500.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1699-250MG
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
1820581-25-6 95%
250MG
¥ 3,471.00 2023-04-14
Enamine
EN300-187404-2.5g
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, cis
1820581-25-6
2.5g
$2940.0 2023-09-18
Enamine
EN300-187404-1g
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, cis
1820581-25-6
1g
$1500.0 2023-09-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1699-500mg
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
1820581-25-6 95%
500mg
¥5781.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1699-500.0mg
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
1820581-25-6 95%
500.0mg
¥5781.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1699-250.0mg
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
1820581-25-6 95%
250.0mg
¥3471.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1699-250mg
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
1820581-25-6 95%
250mg
¥3471.0 2024-04-23
Ambeed
A618781-1g
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
1820581-25-6 97%
1g
$1326.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1699-100.0mg
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
1820581-25-6 95%
100.0mg
¥2171.0000 2024-07-23

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate 関連文献

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylateに関する追加情報

Introduction to Methyl (1R,2R)-2-(Chlorosulfonyl)cyclobutane-1-Carboxylate (CAS No. 1820581-25-6)

Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, with the CAS number 1820581-25-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclobutane core functionalized with a chlorosulfonyl group and a carboxylate ester moiety. The unique stereochemistry of the cyclobutane ring, specifically the (1R,2R) configuration, imparts distinct electronic and steric properties that make this molecule a valuable intermediate in the synthesis of more complex pharmacophores.

The methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate molecule has been studied extensively for its potential applications in drug discovery and development. The presence of the chlorosulfonyl group enhances the electrophilicity of the molecule, making it a versatile building block for further chemical transformations. This property is particularly useful in constructing heterocyclic frameworks, which are prevalent in many biologically active compounds. The carboxylate ester group, on the other hand, provides a site for further derivatization, allowing chemists to tailor the molecular structure to specific pharmacological requirements.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The stereochemistry of methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate makes it an excellent candidate for such applications. Researchers have leveraged this compound to achieve high enantioselectivity in various catalytic reactions, including hydrogenation and epoxidation processes. These advancements have not only improved the efficiency of synthetic routes but also reduced the environmental impact by minimizing waste generation.

The pharmaceutical industry has been particularly keen on exploring novel scaffolds derived from cycloalkane structures due to their favorable pharmacokinetic properties. The cyclobutane ring, being relatively rigid compared to its open-chain counterparts, can stabilize certain bioactive conformations and improve metabolic stability. Furthermore, the chlorosulfonyl group can serve as a handle for introducing additional functional groups through nucleophilic substitution reactions, enabling the construction of diverse chemical libraries.

Recent studies have highlighted the utility of methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological pathways and are often targeted by therapeutic agents. The ability to incorporate this compound into peptidomimetic structures has led to the discovery of potent inhibitors with improved binding affinities and selectivity. These findings underscore the importance of stereochemically defined intermediates in drug design.

The synthetic methodologies for preparing methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate have also seen significant advancements. Modern synthetic strategies often employ enantioselective cyclization reactions or chiral resolution techniques to obtain high-purity enantiomers. These methods not only enhance yield but also ensure that the final product meets stringent quality standards required for pharmaceutical applications. The development of efficient synthetic routes is essential for scaling up production and making these compounds more accessible for research purposes.

Another area where methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate has shown promise is in materials science. The unique structural features of this compound make it suitable for designing advanced polymers and liquid crystals with tailored properties. For instance, its rigid cyclic structure can contribute to enhanced thermal stability and mechanical strength in polymer matrices. Additionally, the presence of polar functional groups allows for interactions with other molecules, making it a candidate for developing novel materials with specific functionalities.

In conclusion, methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, particularly in the development of chiral drugs and protease inhibitors, underscores its importance in modern medicinal chemistry. Furthermore, its potential in materials science highlights its versatility beyond traditional chemical applications. As research continues to uncover new uses for this compound, its significance is expected to grow even further.

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Amadis Chemical Company Limited
(CAS:1820581-25-6)methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
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清らかである:99%
はかる:1g
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